2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide

Description

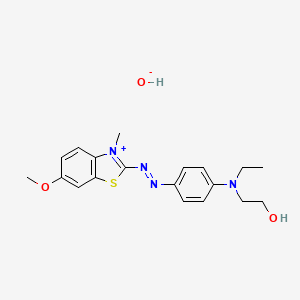

Chemical Structure and Key Features The compound 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide is a cationic azo dye belonging to the benzothiazolium class. Its structure comprises:

- A benzothiazolium core with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 6 and 3, respectively.

- An azo (-N=N-) group linking the benzothiazolium moiety to a phenyl ring substituted with ethyl and 2-hydroxyethyl amino groups.

- A hydroxide counterion balancing the positive charge on the benzothiazolium nitrogen .

Applications and Function

Primarily used as a hair dye (BASIC BLUE 6, CAS 966-62-1), it imparts vibrant color due to its conjugated azo system and cationic nature, which enhances binding to keratin in hair . Its hydroxyethyl group improves water solubility, facilitating formulation in cosmetic products .

Properties

CAS No. |

93919-19-8 |

|---|---|

Molecular Formula |

C19H24N4O3S |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;hydroxide |

InChI |

InChI=1S/C19H23N4O2S.H2O/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;/h5-10,13,24H,4,11-12H2,1-3H3;1H2/q+1;/p-1 |

InChI Key |

PJNMVGPWPGXMQO-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[OH-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Substituted Aniline Derivative

The starting material is often 4-amino-N-ethyl-N-(2-hydroxyethyl)aniline or its derivatives. This can be synthesized by alkylation of 4-nitroaniline followed by reduction or by direct substitution reactions. According to patent literature, the preparation of related substituted anilines involves:

- Reaction of 2-methoxymethyl-4-nitrophenol with haloacetamides (e.g., bromoacetamide or iodoacetamide) in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether under reflux conditions (80–120 °C) with iodide catalysis to improve conversion.

- Subsequent rearrangement and catalytic hydrogenation steps using palladium on activated carbon under mild hydrogen pressure to yield the amino derivatives without disruptive by-products.

This method ensures high purity and yield of the substituted aniline intermediate.

Diazotization of the Aniline Derivative

The substituted aniline is converted into the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C). This step is critical to maintain the stability of the diazonium intermediate.

Coupling with Benzothiazolium Precursor

The diazonium salt is then coupled with a benzothiazolium compound, specifically 6-methoxy-3-methylbenzothiazolium derivatives, to form the azo bond. The coupling reaction is typically carried out in aqueous or mixed solvent systems at controlled pH (around 6 to 7) to optimize the azo coupling efficiency and dye stability.

Formation of the Hydroxide Salt

The final step involves neutralization or ion exchange to obtain the hydroxide salt form of the benzothiazolium azo dye. This can be achieved by treatment with a base such as sodium hydroxide or by ion-exchange chromatography. The hydroxide form is important for the dye’s solubility and application properties.

Reaction Conditions and Solvents

Research Findings and Optimization

- The use of iodide salts as catalysts in the alkylation step significantly improves the yield and purity of the substituted aniline intermediate by facilitating halide exchange and enhancing nucleophilicity.

- Maintaining the reaction temperature between 80 and 120 °C during alkylation prevents degradation and darkening of the reaction mixture, which can affect dye quality.

- The catalytic hydrogenation step is optimized to avoid over-reduction or side reactions, ensuring the amino group is intact for diazotization.

- pH control during azo coupling is essential; a pH range of 6 to 7 prevents hydrolysis of the diazonium salt and promotes efficient azo bond formation.

- The final hydroxide salt form improves the dye’s solubility and application in aqueous media, which is critical for its use in hair coloring and textile dyeing.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of nitrophenol | Haloacetamide, iodide catalyst, acetone | Substituted nitrophenol |

| 2 | Rearrangement and hydrogenation | Pd/C, H2, DMF or DMAc | Substituted aniline derivative |

| 3 | Diazotization | NaNO2, HCl, 0–5 °C | Diazonium salt |

| 4 | Azo coupling | Benzothiazolium salt, pH 6–7 | Azo dye intermediate |

| 5 | Salt formation | NaOH or ion-exchange resin | Benzothiazolium hydroxide salt |

Chemical Reactions Analysis

Types of Reactions

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .

Scientific Research Applications

Biomedical Research

1.1 Drug Development

The compound is being investigated for its role as a theranostic agent , which combines therapeutic and diagnostic capabilities. Its azobenzene scaffold allows it to act as a fluorescence quencher and a nitrogen mustard deactivator in targeted drug delivery systems. This property is particularly useful in cancer therapy, where it can selectively target tumor cells while minimizing effects on healthy tissues. Studies have shown that this compound can enhance the efficacy of drug delivery systems under hypoxic conditions, commonly found in tumors .

1.2 Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The azobenzene moiety is known for its ability to undergo photochemical reactions, which can be exploited for light-activated therapies. By incorporating this compound into drug formulations, researchers aim to develop treatments that activate only in the presence of specific tumor markers, thereby reducing systemic toxicity .

Analytical Chemistry

2.1 Colorimetric Assays

This compound can be utilized in colorimetric assays due to its distinct chromophore properties. It can serve as a reagent for detecting various analytes through changes in color intensity, making it valuable for quantitative analysis in biochemical assays. The ability to form stable complexes with metal ions also enhances its application in environmental monitoring and food safety testing .

2.2 Spectroscopic Applications

The unique spectral properties of the compound allow it to be used in spectroscopic techniques such as UV-Vis spectroscopy. Its absorbance characteristics can be harnessed for the detection of other compounds or ions, facilitating the development of sensitive analytical methods .

Material Sciences

3.1 Dye Applications

Due to its azo group, this compound can be employed as a dye in various applications, including textiles and plastics. Its stability and vibrant color make it suitable for use in products requiring long-lasting coloration without significant fading over time .

3.2 Photonic Devices

The photochemical properties of the compound position it as a candidate for use in photonic devices, particularly those that require light-sensitive materials. Its ability to change conformation upon light exposure can be utilized in developing advanced optical switches and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety may also play a role in the compound’s activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Structural Variations and Counterion Differences

The compound’s analogs differ in counterions and substituents, impacting solubility, stability, and applications:

Physicochemical Properties

- Solubility : Hydroxide and acetate forms exhibit higher aqueous solubility compared to sulfate salts, which are preferred in hydrophobic matrices .

- Stability : Methyl sulphate derivatives (e.g., BASIC BLUE 41) show enhanced stability under UV exposure and oxidative conditions, making them suitable for long-lasting hair dyes .

- Molecular Weight : Ranges from 444.55 g/mol (sulfate salt) to ~460 g/mol (hydroxypropyl acetate), affecting diffusion rates in substrates .

Biological Activity

The compound 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide , also known as bis[2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium] tetrachlorozincate, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C19H23Cl4N4O2SZn

- Molecular Weight : 578.66 g/mol

- CAS Number : 69852-41-1

- Structure : The compound features a benzothiazolium core with an azo linkage, which is known to influence its biological activity.

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the azo group is significant as azo compounds are known to undergo reduction in biological systems, leading to the release of active moieties that can interact with cellular components.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that certain benzothiazolium derivatives possess significant antibacterial and antifungal activities, suggesting that this compound may also share similar properties due to its structural analogies .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzothiazolium compounds have been documented in various cancer cell lines. For instance, a related study showed that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . This suggests that this compound may also exhibit anticancer properties.

Study 1: Antimicrobial Efficacy

In a comparative study, several benzothiazolium derivatives were tested against common pathogens. The results indicated that compounds with similar structures to our compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of related benzothiazolium compounds on human breast cancer cells revealed that these compounds could significantly reduce cell viability at concentrations above 20 µM. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Interaction with cellular receptors and enzymes |

| MIC Range | 10 - 50 µg/mL for antimicrobial activity |

| Effective Concentration | >20 µM for cytotoxic effects |

Safety Profile

The safety profile of this compound indicates potential irritant properties. Risk codes associated with similar compounds suggest caution in handling due to possible irritation to skin and eyes .

Q & A

Q. How can synthesis protocols for azo-benzothiazolium derivatives be optimized for reproducibility and yield?

Methodological Answer:

- Reaction Conditions : Use reflux in ethanol or acetic acid with catalytic glacial acetic acid to facilitate azo coupling and cyclization. For example, refluxing at 80–100°C for 4–6 hours ensures complete reaction .

- Purification : Crystallization from ethanol (EtOH) or ethyl acetate improves purity. Evidence shows yields of ~74% when using acetic anhydride as a dehydrating agent .

- Catalyst Optimization : Acidic conditions (e.g., glacial acetic acid) stabilize intermediates during benzothiazolium ring formation .

Q. What analytical techniques are critical for characterizing azo-benzothiazolium compounds?

Methodological Answer:

- Elemental Analysis : Validate molecular composition (e.g., C, H, N, S, Cl) with ≤0.5% deviation from theoretical values .

- Spectroscopy :

- ¹H NMR : Assign peaks for azo (-N=N-) protons (δ 7.5–8.5 ppm) and benzothiazolium methyl groups (δ 2.5–3.5 ppm) .

- UV-Vis : Monitor λmax for azo chromophores (typically 450–550 nm) to confirm conjugation .

- Melting Point : Consistent m.p. (e.g., 138°C in ) indicates purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve tautomeric forms (e.g., azo vs. hydrazone) and confirm benzothiazolium ring geometry. used this for a related thiazole derivative .

- TLC Monitoring : Use hexane/EtOH (1:1) to track reaction progress (Rf ~0.62 observed in ) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved for tautomeric azo compounds?

Methodological Answer:

- Multi-Technique Validation : Combine ¹H/¹³C NMR with X-ray crystallography to distinguish tautomers. For example, crystallography in resolved keto-enol tautomerism in pyrazoline derivatives .

- Variable-Temperature NMR : Detect dynamic tautomerism by analyzing peak splitting at low temperatures (e.g., -40°C) .

- Computational Chemistry : Use DFT calculations to predict stable tautomers and compare with experimental data .

Q. What in vitro/in vivo models are suitable for studying the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion methods, as in ’s triazole derivatives .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Animal Models : For neuropharmacological studies, employ rodent models to assess blood-brain barrier penetration, referencing thiazole-based CNS agents in .

Q. How can mechanistic pathways (e.g., azo bond formation) be elucidated for this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying temperatures (e.g., 45–100°C) to determine activation energy for azo coupling .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the azo group via mass spectrometry .

- Intermediate Trapping : Quench reactions at intervals (e.g., 1-hour increments) and isolate intermediates via column chromatography .

Q. What strategies mitigate degradation of azo-benzothiazolium compounds under physiological conditions?

Methodological Answer:

- pH Stability Profiling : Assess compound integrity in buffers (pH 2–10) using HPLC. ’s derivatives showed stability in acidic conditions .

- Light Sensitivity Tests : Store samples in amber vials and monitor UV-Vis spectral changes under UV light .

- Lyophilization : Improve shelf life by lyophilizing in phosphate buffer (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.